molecular formula C5H10O2S B1583577 Ethyl 2-mercaptopropionate CAS No. 19788-49-9

Ethyl 2-mercaptopropionate

Cat. No. B1583577
CAS RN: 19788-49-9
M. Wt: 134.2 g/mol
InChI Key: LXXNWCFBZHKFPT-UHFFFAOYSA-N
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Description

Ethyl 2-mercaptopropionate (E2MP) is an organosulfur compound that is used in a variety of applications in scientific research. It is a colorless liquid with a pleasant odor and is soluble in most organic solvents. E2MP is used in a number of biochemical and physiological experiments, including studies of enzyme reactions, protein expression, and gene regulation. This compound has several advantages over other compounds in the same class, making it a valuable tool for researchers in many fields.

Scientific research applications

Aroma Compounds in Food Products

  • Soy Sauce Fermentation: Ethyl 2-mercaptopropionate (ET2MP) was identified as one of the aroma compounds formed during the fermentation of Japanese soy sauce by yeast. The concentration of ET2MP increased during alcoholic fermentation, contributing to the unique aroma of the soy sauce (Meng, Hatakeyama, & Sugawara, 2014).

  • Cheese Flavor: In Munster and Camembert cheeses, ET2MP was identified as a powerful aroma compound. It contributes to the cheeses' pleasant, fruity, and empyreumatic characteristics, and its formation is linked to the catabolism of sulfur amino acids (Sourabié et al., 2008).

Chemical Synthesis and Reactions

  • Porphyrin Dimer Synthesis: ET2MP was involved in the synthesis of S-linked bisporphyrins via an unusual nucleophilic aromatic substitution reaction. This process was significant in developing dimeric porphyrin structures (Ryan et al., 2014).

  • Oligodeoxynucleotide Synthesis: ET2MP was used as a reagent in the synthesis of 2'-deoxy-6-thioguanosine, a key component in oligodeoxynucleotides. It served as an odorless reagent and an S-protecting group in the synthesis process (Onizuka, Taniguchi, & Sasaki, 2009).

Environmental and Material Science

  • Water Treatment: ET2MP was utilized in the preparation of a composite for the removal of lead (Pb(II)) from water. This demonstrated its potential application in environmental remediation and water purification (Rahman et al., 2020).

  • Nanoparticle Synthesis: Studies explored the use of ET2MP for the coating of nanoparticles, particularly quantum dots. This application highlighted its role in enhancing the stability and luminescence of these nanoparticles (Acar et al., 2009).

properties

IUPAC Name

ethyl 2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXNWCFBZHKFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864904
Record name Ethyl 2-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.027-1.050
Record name Ethyl 2-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/140/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-mercaptopropionate

CAS RN

19788-49-9, 103616-07-5
Record name Ethyl 2-mercaptopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19788-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-mercaptopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-mercapto-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-mercaptopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-MERCAPTOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I8OLS586D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 2-mercaptopropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
Q Meng, M Hatakeyama… - Bioscience, Biotechnology …, 2014 - academic.oup.com
Two aroma compounds of volatile thiols, 2-furanmethanethiol (2FM) and ethyl 2-mercaptopropionate (ET2MP), were formed in five types of Japanese soy sauce during fermentation by …
Number of citations: 23 academic.oup.com
K Tanaka, N Yamagishi, R Tanikaga… - Bulletin of the Chemical …, 1979 - journal.csj.jp
… The dianions of ethyl mercaptoacetate and ethyl 2-mercaptopropionate were successfully generated by treatment with 2.2 equivalents of lithium diisopropylamide (LDA) in the presence …
Number of citations: 68 www.journal.csj.jp
YS Choudhary, N Gomathi - ChemistrySelect, 2020 - Wiley Online Library
… Herein, we report for the first time, the synthesis of CdTe QDs using ethyl 2-mercaptopropionate (E2MP) as a stabilizing ligand (CdTe@E2MP) by one pot colloidal synthetic strategy. We …
AM Sourabié, HE Spinnler, P Bonnarme… - Journal of agricultural …, 2008 - ACS Publications
… All of the compounds except ethyl 2-mercaptopropionate were identified using their pure … is very close to the descriptors for ethyl-2-mercaptopropionate. This odor may be indicative of …
Number of citations: 32 pubs.acs.org
AM Sourabié, S Landaud, P Bonnarme… - of the 12th Weurman …, 2010 - academia.edu
… The analysis of cheese extracts by GC coupled with PFPD, MS and olfactometry detections enabled the identification of ethyl 2mercaptopropionate (ET2MP) and ethyl 3-…
Number of citations: 1 www.academia.edu
RCH COOK, RR CO, С Ax - … OF THE CHEMICAL SOCIETY OF JAPAN, 1979 - jlc.jst.go.jp
… The dianions of ethyl mercaptoacetate and ethyl 2-mercaptopropionate were successfully generated by treatment with 2.2 equivalents of lithium diisopropylamide (LDA) in the presence …
Number of citations: 0 jlc.jst.go.jp
B Strijtveen, RM Kellogg - The Journal of Organic Chemistry, 1986 - ACS Publications
… Esterificationof thissample afforded ethyl 2-mercaptopropionate, [a]22D +60.5 (c 3, CHC13), which was shown to be enantiomerically pure (>98% ee) by the 31P method.32Ū This …
Number of citations: 152 pubs.acs.org
A Matic, H Schlaad - Polymer International, 2018 - Wiley Online Library
… , prepared by anionic polymerization, with different thiols (methyl thioglycolate 1, methyl 3-mercaptopropionate 2, butyl 3-mercaptopropionate 3, ethyl 2-mercaptopropionate 4 and 2-…
Number of citations: 37 onlinelibrary.wiley.com
H Asamoto, T Ichibangase, H Saimaru… - Biomedical …, 2007 - Wiley Online Library
… DAABD-Cl, ethyl-2-mercaptopropionate [molecular weight (MW) 134.20] and ethyl-3-mercaptopropionate (MW 134.20) were purchased from Tokyo Chemical Industry Co. Ltd (Tokyo, …
T Tominaga, G Guimbertau… - Journal of Agricultural …, 2003 - ACS Publications
… However, the ethyl 2-mercaptopropionate content of most of the wines analyzed was significantly lower than the perception threshold, so it is unlikely to play a role in wine aroma. …
Number of citations: 131 pubs.acs.org

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